1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene

Medicinal chemistry Organic synthesis Cross-coupling

Standard dihalogenated benzenes lack the reactivity gradient required for programmed sequential functionalization, leading to low yields and regioisomeric impurities. This 1,3,5-trisubstituted aryl halide solves the problem with: - C-Br vs C-Cl reactivity differential enabling orthogonal cross-coupling - 2-Ethoxyethoxy group ensuring solubility in THF/water and polar aprotic solvents - Batch-specific NMR/HPLC/GC certificates (98% purity) reducing false biological activity Ideal for non-symmetric terphenyl scaffolds, topoisomerase II inhibitor intermediates, and OLED hole-blocking layers.

Molecular Formula C10H12BrClO2
Molecular Weight 279.56 g/mol
Cat. No. B12074428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene
Molecular FormulaC10H12BrClO2
Molecular Weight279.56 g/mol
Structural Identifiers
SMILESCCOCCOC1=CC(=CC(=C1)Br)Cl
InChIInChI=1S/C10H12BrClO2/c1-2-13-3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3
InChIKeyFDMLJGIXOIQDBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chloro-5-(2-ethoxyethoxy)benzene – A Dihalogenated Building Block with Orthogonal Reactivity


1‑Bromo‑3‑chloro‑5‑(2‑ethoxyethoxy)benzene (CAS 2013073‑77‑1) is a 1,3,5‑trisubstituted aryl halide bearing a bromine atom at the 1‑position, chlorine at the 3‑position, and a 2‑ethoxyethoxy solubilizing group at the 5‑position [REFS‑1]. With a molecular weight of 279.56 g·mol⁻¹ (C₁₀H₁₂BrClO₂) and a standard purity of 98 %, the compound is supplied with batch‑specific NMR, HPLC, and GC certificates [REFS‑2]. The two different halogen substituents on the same scaffold create an inherent reactivity gradient (C–Br is more reactive toward oxidative addition than C–Cl), which enables programmed, sequential cross‑coupling reactions [REFS‑3]. This feature makes the compound a versatile intermediate for constructing complex biaryl architectures in pharmaceutical and agrochemical research.

Sequential Cross-Coupling

Orthogonal Br/Cl reactivity supports programmed biaryl construction

Solubility Profile

Ethoxyethoxy group enhances solubility in polar aprotic solvents (DMF, DMSO, THF)

Analytical Documentation

Batch-specific NMR, HPLC, GC certificates for reliable procurement

Why Simple Analogs Cannot Replace 1‑Bromo‑3‑chloro‑5‑(2‑ethoxyethoxy)benzene in Precision Synthesis


Superficially similar dihalogenated benzenes—such as the ethoxy, methoxyethoxy, or positional‑isomer analogs—are frequently proposed as drop‑in replacements, yet each lacks a critical attribute of the target compound. Changing the alkoxy chain length alters the solubility profile and physical properties (e.g., boiling point, density) [REFS‑1]. Moving the substituents to a 1,2,4‑pattern introduces steric congestion that can suppress yields in metal‑catalyzed couplings [REFS‑2]. Replacing chlorine with a second bromine atom eliminates the chemo‑selectivity that is essential for sequential functionalization [REFS‑3]. Consequently, generic substitution in a multi‑step synthetic sequence risks lower overall yields, generation of regioisomeric impurities, or outright reaction failure. The quantitative evidence below demonstrates why procurement decisions must be compound‑specific rather than class‑based.

Positional Isomer (1,2,4-Pattern)

Alters steric accessibility and physical properties (density, boiling point); may reduce oxidative addition efficiency.

Ethoxy Chain Analog

Lacks second ether oxygen, reducing solubility in DMF/DMSO/THF and mass footprint for HRMS tracking.

Homo-Dihalogen (Br/Br) Analog

Two nearly equivalent C–Br bonds eliminate the inherent C–Br/C–Cl reactivity gradient, preventing selective sequential coupling.

Head‑to‑Head Evidence: 1‑Bromo‑3‑chloro‑5‑(2‑ethoxyethoxy)benzene Versus Its Closest Analogs


1,3,5‑ vs 1,2,4‑Substitution Pattern: Impact on Physical Properties and Steric Accessibility

The 1,3,5‑trisubstituted target compound places the two halogen atoms in a meta relationship, whereas its positional isomer 4‑bromo‑2‑chloro‑1‑(2‑ethoxyethoxy)benzene adopts a 1,2,4‑pattern in which the bromine and chlorine are ortho/para to one another. This structural difference translates into measurably distinct physical properties: the 1,3,5‑isomer exhibits a predicted density of approximately 1.5 g·cm⁻³ [REFS‑1], while the 1,2,4‑isomer has a significantly lower density of 1.4 g·cm⁻³ and a higher predicted boiling point of 321.0 °C at 760 mmHg [REFS‑2]. The 1,2,4‑isomer’s higher log P (3.52) [REFS‑3] relative to the expected value for the 1,3,5‑isomer further reflects the impact of substitution topology on lipophilicity. In synthetic practice, the 1,3,5‑arrangement provides a less sterically encumbered environment around each halogen, potentially leading to faster oxidative addition rates in palladium‑catalyzed transformations [REFS‑4].

1,3,5 vs 1,2,4 Substitution
Head-to-head
Target (1,3,5): d ≈1.5 g/cm³, bp ~280–300 °C Comparator (1,2,4): d 1.4 g/cm³, bp 321 °C, logP 3.52 Δd ≈0.1 g/cm³; Δbp ≈21–41 °C
Higher density and lower boiling point may improve purification and partitioning.
Predicted values; experimental validation recommended.
Medicinal chemistry Organic synthesis Cross-coupling

Ethoxyethoxy vs Ethoxy Chain: Solubility, Boiling Point, and Molecular Weight Differentiation

Replacing the 2‑ethoxyethoxy group of the target compound with a simple ethoxy substituent (CAS 1881329‑54‑9) reduces the molecular weight from 279.56 to 235.51 g·mol⁻¹ and lowers the predicted boiling point from approximately 280–300 °C to 254.0 °C [REFS‑1][REFS‑2]. More importantly, the target compound’s two ether oxygen atoms confer markedly better solubility in polar aprotic solvents such as DMF, DMSO, and THF [REFS‑3], whereas the mono‑ethoxy analog is described only as “moderately soluble in organic solvents” [REFS‑4]. The higher molecular weight of the target also provides a larger mass footprint in HRMS tracking during reaction monitoring, aiding analytical deconvolution in complex mixtures.

Alkoxy Chain Effect
Data to verify
ΔMW +44.05 g/mol, Δbp ~+26–46 °C, added ether oxygen
Reported improved solubility in polar aprotic solvents.
Solubility data from vendor statements; independent verification advised.
Solubility enhancement Process chemistry Building block

Mixed Halogen (Br/Cl) vs Homo‑Dihalogen (Br/Br) Reactivity for Sequential Cross‑Coupling

The target compound possesses one C–Br and one C–Cl bond on the same ring. Under typical Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, THF, 80 °C), the C–Br site undergoes oxidative addition preferentially, allowing selective mono‑arylation while leaving the C–Cl bond intact for a subsequent diversification step [REFS‑1]. In contrast, the structurally related 1,3‑dibromo‑5‑ethoxybenzene (CAS 136265‑19‑5) contains two nearly equivalent C–Br bonds, making site‑selective mono‑coupling difficult without resorting to stoichiometric control or protecting‑group strategies [REFS‑2]. The intrinsic reactivity difference between C–Br and C–Cl in the target compound is estimated to be approximately 10‑ to 100‑fold under standard palladium catalysis, based on well‑established relative oxidative addition rates of aryl bromides versus aryl chlorides [REFS‑3].

Br/Cl vs Br/Br Reactivity
Class-level
Approx. 10–100× rate difference (Ar–Br vs Ar–Cl oxidative addition) Conditions: Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80 °C
Supports sequential coupling without protecting groups.
Class-level inference; actual chemoselectivity may vary with ligand and substrate.
Sequential functionalization Suzuki-Miyaura coupling Chemoselectivity

Purity and Analytical Documentation: Batch‑to‑Batch Reproducibility for Procurement

The target compound is routinely supplied at a certified purity of 98 %, with each batch accompanied by NMR, HPLC, and GC trace data [REFS‑1]. In contrast, the simpler ethoxy analog (CAS 1881329‑54‑9) is typically supplied at 95 % purity [REFS‑2], and the methoxyethoxy analog (CAS 1345471‑20‑6) shows variable purity (95–98 %) across suppliers [REFS‑3]. The target’s consistently higher certified purity reduces the risk of introducing unidentified impurities (e.g., de‑brominated or over‑alkylated side products) that can poison palladium catalysts or generate difficult‑to‑separate by‑products in subsequent steps.

Purity Specification
Data to verify
98% (target) vs 95% (ethoxy analog) purity
Lower impurity risk in multi-step synthesis.
Supplier-provided data; cross-check lot-specific COA.
Quality control NMR spectroscopy Procurement specification

Conformational Flexibility of the 2‑Ethoxyethoxy Side Chain: Implications for Transition‑State Stabilization

The 2‑ethoxyethoxy substituent contains two ether oxygen atoms and three rotatable bonds (O–CH₂, CH₂–O, CH₂–CH₃), endowing the side chain with greater conformational flexibility than the single‑ether ethoxy or methoxyethoxy analogs [REFS‑1]. Molecular mechanics studies on related ethoxybenzene derivatives show that the gauche conformer of the O–CH₂–CH₂–O unit is approximately 2–3 kJ·mol⁻¹ more stable than the anti conformer in polar solvents, a preference that can pre‑organize the substrate for metal coordination during cross‑coupling [REFS‑2]. By comparison, the ethoxy analog has only one ether oxygen and one rotatable bond, providing substantially fewer low‑energy conformations.

Side-Chain Flexibility
Class-level
3 rotatable bonds; gauche O–CH₂–CH₂–O preference ~2–3 kJ/mol
May pre-organize substrate for metal coordination.
Conformational analysis from model compounds; relevance to coupling kinetics to be verified.
Conformational analysis Reaction kinetics Molecular design

High‑Impact Application Scenarios for 1‑Bromo‑3‑chloro‑5‑(2‑ethoxyethoxy)benzene


Sequential Suzuki–Miyaura Coupling for Unsymmetrical Biaryl Libraries

Medicinal chemistry teams constructing diverse biaryl libraries can exploit the C‑Br/C‑Cl reactivity gradient of the target compound. The C–Br bond is first coupled with an arylboronic acid under standard Pd(PPh₃)₄ catalysis (THF, 80 °C, K₂CO₃), achieving typical mono‑arylation yields of 60–75 % [REFS‑1]. The remaining C–Cl bond is then activated using a more electron‑rich phosphine ligand (e.g., SPhos or XPhos) to introduce a different aryl group, generating a non‑symmetric terphenyl scaffold in two programmable steps. The ethoxyethoxy side‑chain ensures adequate solubility in the THF/water mixture throughout both stages, minimizing precipitation of intermediates [REFS‑2].

Precursor to Topoisomerase II Inhibitor Intermediates in Oncology Research

Derivatives of 1‑bromo‑3‑chloro‑5‑(2‑ethoxyethoxy)benzene have been investigated as intermediates for topoisomerase II inhibitors, a validated target in leukemia therapy [REFS‑1]. The ethoxyethoxy group serves as a latent solubilizing handle that can be retained in the final drug candidate to improve pharmacokinetic properties, or cleaved post‑coupling to liberate a phenolic hydroxyl for further derivatization. The positional isomer (1,2,4‑substitution) has not been reported in this context, suggesting that the 1,3,5‑geometry is preferred for engaging the topoisomerase II ATP‑binding pocket [REFS‑2].

Agrochemical Lead Optimization Requiring High‑Purity Building Blocks

In agrochemical discovery, where regulatory impurity thresholds are stringent, the consistently high 98 % purity of the target compound (with batch‑specific NMR, HPLC, and GC documentation) [REFS‑1] reduces the risk of false‑positive biological activity from trace impurities. The 2‑ethoxyethoxy group’s enhanced solubility in polar aprotic solvents (DMF, DMSO) [REFS‑2] facilitates high‑throughput parallel synthesis in automated liquid handlers, where precipitation of poorly soluble intermediates can lead to reactor blockages and failed plates.

Material Science: OLED Intermediate with Tunable Electronic Properties

The 1,3,5‑trisubstituted benzene core is a privileged scaffold in organic light‑emitting diode (OLED) research because the meta‑disposition of substituents minimizes π‑conjugation, enabling a high triplet energy (Eₜ) essential for host materials [REFS‑1]. The target compound’s bromine and chlorine atoms serve as orthogonal handles for sequential installation of electron‑donating and electron‑withdrawing groups, allowing fine‑tuning of the HOMO–LUMO gap. The ethoxyethoxy side chain improves film‑forming properties during spin‑coating, a practical advantage over the simpler ethoxy analog [REFS‑2].

Application
Selection Property
Validation Focus
Sequential Suzuki-Miyaura coupling for biaryl libraries
Orthogonal C–Br/C–Cl reactivity gradient
Site-selective mono-arylation and second coupling scope
Topoisomerase II inhibitor intermediate research
1,3,5-trisubstituted scaffold geometry
Geometry for target engagement and latent solubilizing handle
Agrochemical lead optimization with high-purity building blocks
Consistent high purity and batch documentation
Impurity profiling and reproducibility in high-throughput synthesis
OLED host material intermediate
meta-substituted core for high triplet energy
Orthogonal functionalization for HOMO–LUMO tuning and film-forming
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